4-Formyl Loratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

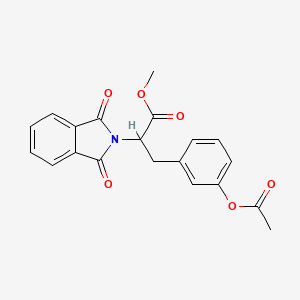

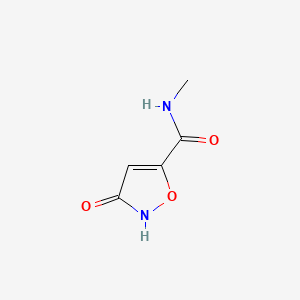

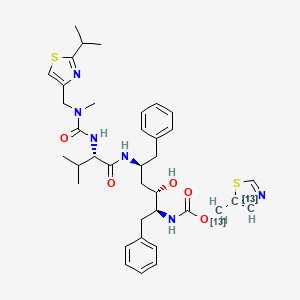

4-Formyl Loratadine is a by-product of Loratadine, which is a nonsedating-type histamine H1-receptor antagonist used to treat allergies . It has a molecular formula of C23H23ClN2O3 and a molecular weight of 410.89 .

Physical And Chemical Properties Analysis

4-Formyl Loratadine has a boiling point of 583.5±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Further physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

- 4-Formyl Loratadine exists in different polymorphic forms. Researchers have successfully determined the crystal structure of the metastable form II using a combination of low-resolution 3D electron diffraction data and density functional theory (DFT) . This method allows for structural elucidation even when large single crystals required for X-ray diffraction are not feasible.

- Impurities in loratadine have been isolated using reverse-phase high-performance liquid chromatography (HPLC) and characterized using spectroscopic techniques . Understanding impurities is crucial for drug safety and efficacy.

- Loratadine, including its 4-formyl derivative, exhibits strong therapeutic effects due to its semi-rigid conformation .

- Researchers have synthesized loratadine derivatives with both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity . These compounds hold promise for allergic conditions and inflammation.

Crystal Structure Determination

Impurity Isolation and Characterization

Therapeutic Effects and Derivatives

Mecanismo De Acción

Target of Action

4-Formyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are found on the surface of various cells, including epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . The H1 histamine receptors are part of the wider family of G-protein coupled receptors .

Mode of Action

4-Formyl Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing the familiar symptoms of an allergic reaction. 4-Formyl Loratadine intervenes by blocking this binding, effectively halting the allergic reaction . It is also suggested that Loratadine exerts its effect by targeting H1 histamine receptors .

Biochemical Pathways

It is known that loratadine inhibits the release of histamine, a key mediator in allergic rhinitis and urticaria This suggests that 4-Formyl Loratadine may also affect these pathways

Pharmacokinetics

Loratadine is known to be metabolized to the active metabolite desloratadine, which is then metabolized to 3-hydroxydesloratadine in the liver .

Result of Action

Loratadine has been found to dramatically reduce the expression of pro-inflammatory genes, including mmp1, mmp3, and mmp9, and inhibit ap-1 transcriptional activation . It is also known to inhibit biofilm formation under static or flow-based conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Formyl Loratadine. For instance, degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . Different aqueous matrices (HCO3−, NO3−, and humic acid) had varying degrees of influence on the degradation .

Propiedades

IUPAC Name |

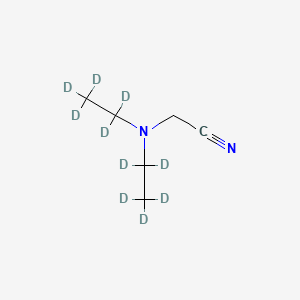

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKJBTXVGIPIKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652596 |

Source

|

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-16-7 |

Source

|

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)